4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide
Description
The compound 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-methylphenyl group at position 1 and a 3-nitrobenzamide moiety at position 5. This structure combines a heterocyclic scaffold with electron-withdrawing (nitro) and lipophilic (methyl) substituents, which are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-12-3-7-15(8-4-12)25-18-16(10-22-25)20(28)24(11-21-18)23-19(27)14-6-5-13(2)17(9-14)26(29)30/h3-11H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFZSEIXXYWANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide typically involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include hydrazine hydrate, formamide, and formic acid . Major products formed from these reactions include pyrazolo[3,4-d]pyrimidine derivatives and their substituted analogs .
Scientific Research Applications
4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide has several scientific research applications:
Cancer Research: It has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.
Antileishmanial and Antimalarial Activities: It has demonstrated potent antileishmanial and antimalarial activities in vitro and in vivo.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By inhibiting CDK2, it induces cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Core Structure Variations
- Target Compound : Pyrazolo[3,4-d]pyrimidin-4-one core.
- Compound : Pyrazolo[3,4-d]pyrimidin core fused with a chromen-2-yl group, introducing additional aromaticity .
- Compound: Hybrid structure with a thieno[3,2-d]pyrimidine moiety, enhancing π-electron delocalization .
- Compound : Pyrimido[4,5-d]pyrimidin-4(1H)-one core, differing in ring fusion and electronic properties .
Substituent Analysis
| Position | Target Compound | Compound | Compound |
|---|---|---|---|
| 1 | 4-methylphenyl | 3-chlorophenyl | 4-methylphenyl |
| 5 | 3-nitrobenzamide | 2-(trifluoromethyl)benzamide | 4-methylbenzoyl |
- Nitro vs. Trifluoromethyl : The nitro group (target) is strongly electron-withdrawing, while trifluoromethyl () offers moderate electronegativity and lipophilicity.
- Methyl vs. Chloro : The 4-methylphenyl group (target) enhances lipophilicity compared to 3-chlorophenyl (), which may improve membrane permeability.
Physicochemical Properties
Biological Activity
4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in cancer research and antimicrobial development.
Anticancer Properties
Research indicates that 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : The compound demonstrated an IC50 value of approximately 3.79 µM.
- HCT-116 (Colorectal Cancer) : Exhibited a TGI of 12.50 µM.
- HepG-2 (Liver Cancer) : Showed an LC50 of 42.30 µM.
These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains and exhibited significant inhibition, indicating its potential as a candidate for new antibiotic development .
Antileishmanial and Antimalarial Activities
The compound has also been evaluated for antileishmanial and antimalarial activities. In vitro studies revealed potent effects against Leishmania species and Plasmodium falciparum, suggesting its utility in treating these parasitic infections .
The mechanism by which 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Protein Kinases : Similar compounds in the pyrazolo family have been shown to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 3.79 | |
| Compound B | Antimicrobial | N/A | |
| Compound C | Antileishmanial | N/A |
This table highlights the biological activities and potency of similar compounds in comparison to 4-methyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-nitrobenzamide.
Study on Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound against MCF-7 and HCT-116 cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
